RSC-3388
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Overview
Description
RSC-3388 is a pyrrolidine derivative known for its potent inhibitory effects on cytosolic phospholipase A2 alpha (cPLA2α).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RSC-3388 involves multiple steps, starting with the preparation of the pyrrolidine core. The key steps include:
Formation of the Pyrrolidine Core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrrolidine ring.
Functionalization: The pyrrolidine core is then functionalized with various substituents, including difluorobenzoyl and benzoyl groups.
Final Assembly: The final step involves the coupling of the functionalized pyrrolidine with other components to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
RSC-3388 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are common, where specific substituents on the pyrrolidine ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds .
Scientific Research Applications
RSC-3388 has a wide range of scientific research applications, including:
Mechanism of Action
RSC-3388 exerts its effects by inhibiting the activity of cytosolic phospholipase A2 alpha (cPLA2α). This enzyme is involved in the hydrolysis of membrane phospholipids, leading to the production of arachidonic acid and subsequent biosynthesis of eicosanoids such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrophenone: Another potent inhibitor of cPLA2α with similar inhibitory effects.
GK470 (AVX235): A thiazolyl ketone inhibitor of cPLA2α with chemotherapeutic properties.
Uniqueness of RSC-3388
This compound is unique due to its high potency and selectivity for cPLA2α. It has been shown to effectively inhibit cPLA2α activity at nanomolar concentrations, making it a valuable tool for studying the role of this enzyme in various biological processes and for developing potential therapeutic agents .
Properties
Molecular Formula |
C49H44F2N4O5S |
---|---|
Molecular Weight |
839.0 g/mol |
IUPAC Name |
(E)-N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C49H44F2N4O5S/c1-31(2)28-54(29-35-12-6-7-13-39(35)34-10-4-3-5-11-34)38-26-37(27-52-45(56)23-20-32-16-18-33(19-17-32)24-44-47(58)53-49(60)61-44)55(30-38)48(59)41-15-9-8-14-40(41)46(57)42-22-21-36(50)25-43(42)51/h3-25,31,37-38H,26-30H2,1-2H3,(H,52,56)(H,53,58,60)/b23-20+,44-24-/t37-,38+/m0/s1 |
InChI Key |
OBIPTWMZQPZWHN-NFFGKUDUSA-N |
Isomeric SMILES |
CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)[C@@H]3C[C@H](N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)/C=C/C6=CC=C(C=C6)/C=C\7/C(=O)NC(=O)S7 |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)C3CC(N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)C=CC6=CC=C(C=C6)C=C7C(=O)NC(=O)S7 |
Synonyms |
N-(-4-(N-(biphenyl-2-ylmethyl)-N-2-methylpropylamino)- 1-(2-(2,4-difluorobenzoyl)benzoyl)pyrrolidin- 2-yl)methyl-3-(4-(2,4-dioxothiazolidin-5-ylidenemethyl) phenyl)acrylamide RSC 3388 RSC-3388 RSC3388 |
Origin of Product |
United States |
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